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molecular formula C9H12FNO2S B8385481 5-fluoro-N,N,2-trimethylbenzenesulfonamide

5-fluoro-N,N,2-trimethylbenzenesulfonamide

Cat. No. B8385481
M. Wt: 217.26 g/mol
InChI Key: NHOBYURJJKNOFU-UHFFFAOYSA-N
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Patent
US08039458B2

Procedure details

Under nitrogen, a mixture of 5-fluoro-2,N,N-trimethyl-benzenesulfonamide (435 mg, 2.0 mmol) and N-bromosuccinimide (391 mg, 2.2 mmol) in CCl4 (20 mL) was stirred at 80-90° C. for 5 min. To this mixture was added 2,2′-azobisisobutyronitrile (AIBN, 100 mg) and stirring continued at 80-90° C. for 30 min. After cooling, the insoluble precipitates were filtered and the filtrate concentrated and purified by column chromatography (SiO2, CH2Cl2) to provide 440 mg (Yield 74%) of the title compound; 1H NMR (500 MHz, CDCl3) δ ppm: 2.87 (6H, s) 4.86 (2H, s) 7.28 (1H, dd, J=8.55, 2.75 Hz) 7.61-7.65 (2H, m); LC/MC m/z 296/298 (M+H).
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:14])=[C:6]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])[CH:7]=1.[Br:15]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:15][CH2:14][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][C:6]=1[S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
435 mg
Type
reactant
Smiles
FC=1C=CC(=C(C1)S(=O)(=O)N(C)C)C
Name
Quantity
391 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 80-90° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 80-90° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the insoluble precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2, CH2Cl2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)F)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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